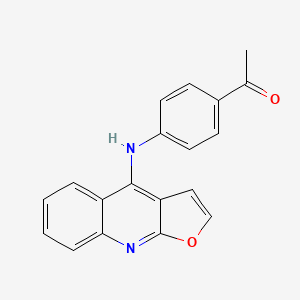
CIL-102
Cat. No. B1196993
Key on ui cas rn:
479077-76-4
M. Wt: 302.3 g/mol
InChI Key: VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08952033B2
Procedure details


In addition, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone oxime (a hydroxyimino derivative of compound 1, referred to as compound 2 hereinafter) and (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-methyloxime (a methoxyimino derivative of compound 1, referred to as compound 3 hereinafter) were also shown to have an antiproliferative potency comparable to that of amsacrine. The applicants even further found that compound 1 is able to induce mitotic arrest and apoptosis by binding to tubulin and inhibiting tubulin polymerization (Huang Y. T. et al. (2005), J. Med. Chem., 280:2771-2779).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
methoxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine


Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18](/[C:21](=N/O)/[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C[O:26]/N=C(/C1C=CC(NC2C3C(=CC=CC=3)N=C3OC=CC=23)=CC=1)\C.COC1C=C(NS(C)(=O)=O)C=CC=1NC1C2C=CC=CC=2N=C2C=CC=CC=12>>[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18]([C:21](=[O:26])[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)/C(/C)=N/O
|
Step Two
[Compound]
|
Name
|
compound 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
hydroxyimino
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
compound 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
compound 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO\N=C(/C)\C1=CC=C(C=C1)NC1=C2C(=NC3=CC=CC=C13)OC=C2
|
Step Seven
[Compound]
|
Name
|
methoxyimino
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
compound 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
compound 3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1NC=2C=3C=CC=CC3N=C4C2C=CC=C4)NS(=O)(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
tubulin polymerization (Huang Y. T. et al. (2005), J. Med. Chem., 280:2771-2779)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)C(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
